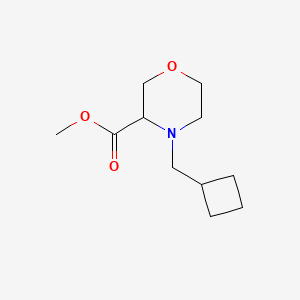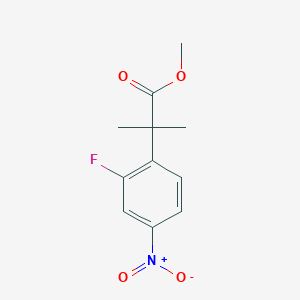
2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯
描述
“Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It’s a new class of compounds that can interfere with iron homeostasis .
Synthesis Analysis
The preparation of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” has been described in the literature . It was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” was analyzed using SC-XRD . The two-dimensional fingerprint of the compound indicates the prevalence of long-range interactions .Physical and Chemical Properties Analysis
The molecular formula of “Methyl (2-fluoro-4-nitrophenyl)acetate” is CHFNO, with an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .科学研究应用
化学中的合成和拆分:
- Drewes 等人(1992 年)探讨了 2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯在拆分外消旋 3-羟基-2-亚甲基-3-苯基丙酸中的应用,从而通过 X 射线晶体学证实了绝对构型的 3-羟基-2-甲基-3-苯基丙酸甲酯 (Drewes 等人,1992 年).
放射性药物开发:
- Hayes 等人(2018 年)报道了作为化学战剂沙林替代物开发的示踪剂的放射合成。他们在开发这种放射性示踪剂时使用了与 2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯结构相关的化合物 (Hayes 等人,2018 年).
生化光探针:
- Pleixats 等人(1989 年)研究了与 2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯密切相关的 2-氟-4-硝基苯基醚作为生化光探针的潜力。他们研究了它们在亲核光取代中的用途,表明可能在生化研究中应用 (Pleixats 等人,1989 年).
雄激素受体拮抗剂的合成:
- 李志宇(2012 年)进行了一项研究,重点是合成雄激素受体拮抗剂 MDV3100,其中使用了一种与 2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯结构相似的化合物作为中间体 (李志宇,2012 年).
基于荧光的技术开发:
- Park 等人(2015 年)报道了使用与 2-(2-氟-4-硝基苯基)-2-甲基丙酸甲酯相关的化合物合成新型荧光团吲哚并[3,2-c]喹啉。这项研究突出了其在开发基于荧光的生物医学技术中的潜在用途 (Park 等人,2015 年).
作用机制
Target of Action
The primary target of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is the salicylate synthase MbtI from Mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Mode of Action
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate interacts with its target, the salicylate synthase MbtI, by inhibiting its function . This results in a disruption of the biosynthesis of specific siderophores, thereby affecting the iron supply in Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the biosynthesis of specific siderophores (mycobactins and carboxymycobactins) in Mycobacterium tuberculosis . The downstream effects include a disruption in the supply of iron, which acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The molecular and cellular effects of the action of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate include the disruption of iron homeostasis in Mycobacterium tuberculosis . This disruption affects a variety of processes that allow the establishment and maintenance of the infection in the host .
未来方向
生化分析
Biochemical Properties
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. This compound has been shown to interact with enzymes such as salicylate synthase, which is involved in the biosynthesis of siderophores in Mycobacterium tuberculosis . The interaction between Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate and salicylate synthase results in the inhibition of the enzyme’s activity, thereby affecting the iron acquisition process in the bacteria. Additionally, the compound’s nitro group can participate in redox reactions, further influencing its biochemical behavior.
Cellular Effects
The effects of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate on various cell types and cellular processes have been extensively studied. In bacterial cells, particularly Mycobacterium tuberculosis, the compound has been observed to disrupt iron homeostasis by inhibiting the biosynthesis of siderophores . This disruption leads to impaired bacterial growth and survival. In mammalian cells, Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate involves several key interactions at the molecular level. The compound binds to the active site of salicylate synthase, forming a stable complex that inhibits the enzyme’s catalytic activity . This binding is facilitated by the presence of the fluorine atom and the nitro group, which enhance the compound’s affinity for the enzyme. Additionally, Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that further contribute to its biochemical effects. These ROS can induce oxidative damage to cellular components, thereby influencing cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the gradual breakdown of the compound, resulting in the formation of degradation products. In in vitro studies, the long-term effects of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate on cellular function have been investigated, revealing that the compound can induce sustained oxidative stress and apoptosis in mammalian cells.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively inhibit bacterial growth in infected animals . At higher doses, Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate ROS and induce oxidative damage in tissues. Threshold effects have also been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins such as albumin can facilitate the distribution of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the bloodstream, enhancing its bioavailability and tissue penetration. The localization and accumulation of the compound within specific tissues can be influenced by factors such as tissue perfusion and binding affinity.
Subcellular Localization
The subcellular localization of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to these organelles. Within the mitochondria, Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate can induce mitochondrial dysfunction and apoptosis by generating ROS and disrupting the electron transport chain. In the endoplasmic reticulum, the compound can affect protein folding and secretion, leading to cellular stress and apoptosis.
属性
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBHCMAEJCYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


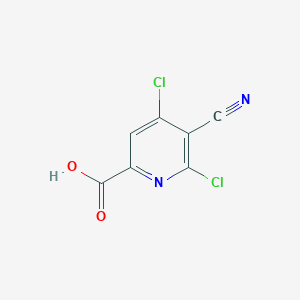
![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)


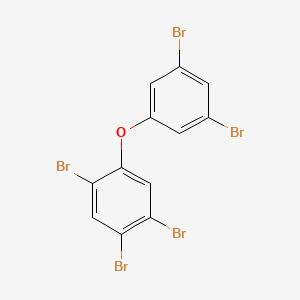

![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)

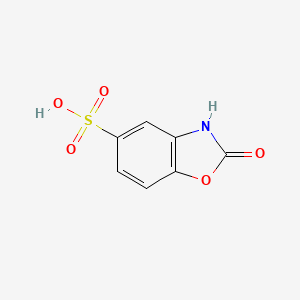
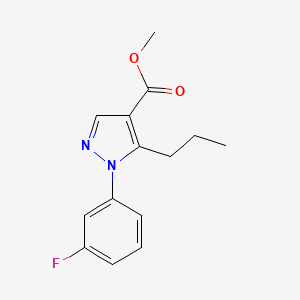
![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
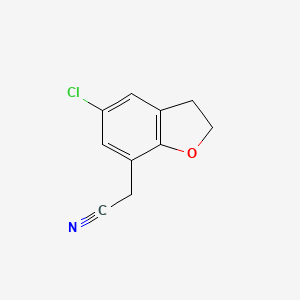
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
